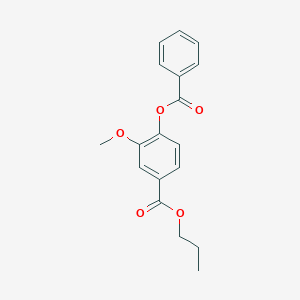![molecular formula C17H19NO6S B309331 Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B309331.png)
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate, also known as PHMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PHMB is a member of the benzoate family of compounds and is primarily used as a laboratory reagent.
Scientific Research Applications
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate has a wide range of scientific research applications, including its use as a laboratory reagent for the detection and quantification of various biomolecules. It has been used in the development of biosensors for the detection of glucose, cholesterol, and other analytes. Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate has also been used as a fluorescent probe for the detection of proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate is not yet fully understood. However, it is known to interact with biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate has also been shown to have antimicrobial properties, which may be related to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the activity of enzymes such as acetylcholinesterase and carbonic anhydrase. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate has several advantages for use in laboratory experiments, including its high solubility in organic solvents and its ability to interact with biomolecules such as proteins and nucleic acids. However, it also has some limitations, including its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for research on Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate, including its potential use as a therapeutic agent for the treatment of cancer and other diseases. It may also have applications in the development of new biosensors and other analytical tools. Further studies are needed to fully understand the mechanism of action of Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate and its potential applications in scientific research.
Synthesis Methods
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzene sulfonamide with 2-hydroxy-5-nitrobenzoic acid, followed by reduction and esterification. The final product is a white crystalline powder that is soluble in organic solvents and has a melting point of 156-158°C.
properties
Product Name |
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate |
|---|---|
Molecular Formula |
C17H19NO6S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
propyl 2-hydroxy-5-[(4-methoxyphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C17H19NO6S/c1-3-10-24-17(20)15-11-12(4-9-16(15)19)18-25(21,22)14-7-5-13(23-2)6-8-14/h4-9,11,18-19H,3,10H2,1-2H3 |
InChI Key |
QRSQNGHRDKAAHX-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)O |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B309249.png)
![4-chloro-N-isopentyl-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B309250.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B309251.png)
![Methyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B309253.png)
![Ethyl 4-chloro-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B309255.png)

![N-(2-ethoxyphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309259.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-isopentylbenzamide](/img/structure/B309262.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-phenylbenzamide](/img/structure/B309263.png)
![N-(2-chlorophenyl)-4-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309264.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309266.png)
![Propyl 5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309267.png)
![2,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309268.png)
![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309271.png)